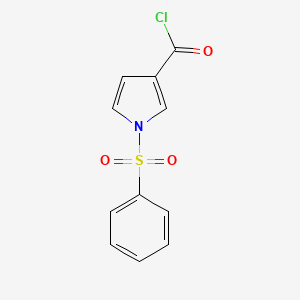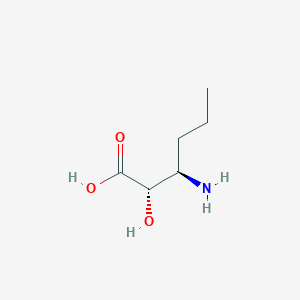
4-(Phenylsulfanyl)Benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .
Synthesis Analysis
A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis
The molecular structure of 4-(Phenylsulfanyl)Benzonitrile can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving 4-(Phenylsulfanyl)Benzonitrile are complex and involve various pathways. For instance, it has been found that 4-(Phenylsulfanyl)Benzonitrile has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .Wissenschaftliche Forschungsanwendungen
Chemical Industry
Benzonitrile, a similar compound, finds its primary application in the chemical industry as a precursor to a range of useful compounds . It can be hydrolyzed to benzoic acid or reduced to benzylamine . It’s plausible that “4-(Phenylsulfanyl)Benzonitrile” could have similar applications.
Pharmaceutical Industry
In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs . The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in a similar manner.
Spectroscopic Characterization
The molecular structure of similar compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . “4-(Phenylsulfanyl)Benzonitrile” could be used in similar spectroscopic studies.
Dielectric Studies
Dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined for similar compounds . “4-(Phenylsulfanyl)Benzonitrile” could be used in similar dielectric studies.
Molecular Docking Studies
Molecular docking studies have been performed to explore the interaction between similar compounds and Influenza endonuclease inhibitor . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in similar molecular docking studies.
Astronomical Research
Benzonitrile has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . “4-(Phenylsulfanyl)Benzonitrile” could potentially be used in similar astronomical research.
Safety and Hazards
4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Zukünftige Richtungen
Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .
Wirkmechanismus
Mode of Action
It is known that the benzotriazole fragment, which is structurally similar to 4-(phenylsulfanyl)benzonitrile, behaves as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties could potentially influence the interaction of 4-(Phenylsulfanyl)Benzonitrile with its targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways
Pharmacokinetics
A compound with a similar structure, [11c]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile ([11c]dasb), has been used as a radiotracer for positron emission tomography (pet) studies of the serotonin transporter (sert) in the human brain . This suggests that 4-(Phenylsulfanyl)Benzonitrile may have similar properties and could potentially be used in similar applications.
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Phenylsulfanyl)Benzonitrile. For instance, a green synthesis route for benzonitrile, a compound structurally similar to 4-(Phenylsulfanyl)Benzonitrile, was proposed using ionic liquid as the recycling agent . This suggests that the synthesis and action of 4-(Phenylsulfanyl)Benzonitrile could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Eigenschaften
IUPAC Name |
4-phenylsulfanylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUORBVHZGHTPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508699 |
Source


|
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfanyl)Benzonitrile | |
CAS RN |
51238-46-1 |
Source


|
| Record name | 4-(Phenylsulfanyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)






